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Application Notes: Utilizing JG26 for the Investigation of ADAM17-Mediated Proteolysis

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Compound of Interest		
Compound Name:	JG26	
Cat. No.:	B608184	Get Quote

Introduction

A Disintegrin and Metalloproteinase 17 (ADAM17), also known as Tumor Necrosis Factor-α Converting Enzyme (TACE), is a transmembrane zinc metalloproteinase that plays a critical role in cellular communication and signaling.[1] It functions as a "sheddase," cleaving and releasing the extracellular domains (ectodomains) of a wide array of membrane-bound proteins, including cytokines, growth factors, receptors, and adhesion molecules.[1][2][3] This process, known as ectodomain shedding, is crucial for regulating the bioavailability and activity of these signaling molecules.[4] Dysregulation of ADAM17 activity has been implicated in numerous pathological conditions, including inflammation, autoimmune diseases, cancer, and cardiovascular disease.[2][3][5]

JG26 is a potent, arylsulfonamido-based hydroxamic acid inhibitor of ADAM17.[1] Its selectivity and efficacy make it a valuable chemical tool for researchers studying the diverse functions of ADAM17. These application notes provide detailed protocols and guidelines for using **JG26** to investigate ADAM17-mediated protein cleavage events in a research setting.

JG26 Inhibitor Profile

JG26 exhibits potent inhibition of ADAM17 with selectivity over other related metalloproteinases. The quantitative inhibitory activity is summarized below, providing a reference for experimental design.



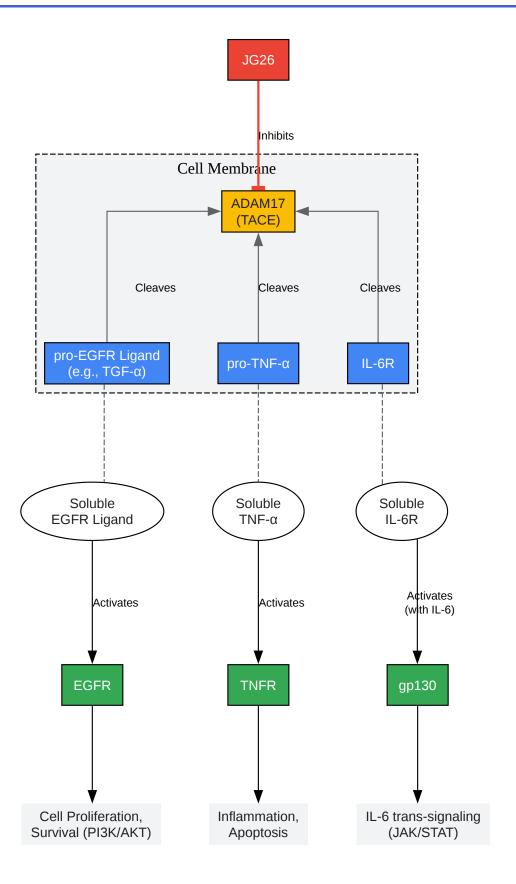
Target Enzyme	IC50 (nM)	Notes
ADAM17	1.9	High potency against the primary target.
ADAM8	12	Moderate cross-reactivity.
ADAM10	150	Significantly lower potency compared to ADAM17.
MMP-12	9.4	Moderate cross-reactivity.

Data compiled from multiple sources.[6][7][8]

ADAM17 Signaling and Inhibition by JG26

ADAM17 is a key regulator of multiple major signaling pathways, including those for Epidermal Growth Factor Receptor (EGFR), Tumor Necrosis Factor-α (TNF-α), and Interleukin-6 (IL-6).[9] [10] By cleaving the membrane-anchored precursors of EGFR ligands (e.g., Amphiregulin, TGF-α), ADAM17 activates EGFR and its downstream pro-proliferative pathways like PI3K/AKT and Ras/MAPK.[11] Similarly, it releases soluble TNF-α and the IL-6 receptor (sIL-6R), promoting pro-inflammatory responses.[9][11] **JG26** directly binds to the catalytic site of ADAM17, blocking these cleavage events and thereby inhibiting downstream signaling.





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Caption: ADAM17-mediated shedding and its inhibition by **JG26**.



Experimental Protocols Protocol 1: General Cell Culture and Treatment with JG26

This protocol provides a framework for treating cultured cells with **JG26** to assess its effect on ADAM17-mediated substrate cleavage.

Materials:

- Cell line of interest (e.g., Calu-3, HeLa, HCT116)[1][12][13]
- · Complete cell culture medium
- JG26 inhibitor (powder)
- Dimethyl sulfoxide (DMSO), sterile
- Phosphate-Buffered Saline (PBS), sterile
- Culture flasks or plates

Procedure:

- Prepare JG26 Stock Solution:
 - Dissolve JG26 powder in DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Sonication may be required to fully dissolve the compound.[6]
 - Aliquot the stock solution into small volumes and store at -80°C to avoid repeated freezethaw cycles.[14]
- Cell Seeding:
 - Culture cells according to standard protocols until they reach 70-80% confluency.[15][16]
 - Trypsinize and seed cells into appropriate culture vessels (e.g., 6-well plates) at a density that will allow for the desired treatment duration without overgrowth.



• Allow cells to attach and recover overnight in a 37°C, 5% CO2 incubator.

Cell Treatment:

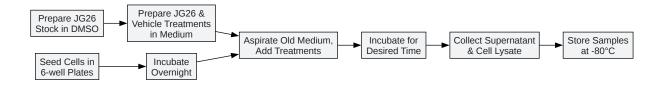
- On the day of the experiment, prepare working solutions of **JG26** by diluting the stock solution in fresh, pre-warmed culture medium to the desired final concentrations (e.g., 10 μM, 25 μM).[1]
- Important: Prepare a vehicle control using the same final concentration of DMSO as the highest JG26 concentration.[16]
- Aspirate the old medium from the cells and replace it with the medium containing JG26 or the vehicle control.

Incubation:

Return the cells to the incubator for the desired treatment period (e.g., 4, 24, or 48 hours).
 The optimal time will depend on the specific substrate and cell type.

• Sample Collection:

- After incubation, collect the conditioned medium (supernatant), which will contain the shed ectodomains of ADAM17 substrates.
- · Wash the cells with ice-cold PBS.
- Lyse the cells directly in the plate using an appropriate lysis buffer (e.g., RIPA buffer) to collect the cell lysate, which contains the full-length, membrane-bound proteins.[16]
- Store both supernatant and lysate samples at -80°C until analysis.





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Caption: Workflow for cell treatment with the ADAM17 inhibitor **JG26**.

Protocol 2: Analysis of Substrate Shedding by Western Blot

This protocol details how to use Western blotting to visualize the inhibitory effect of **JG26** on the cleavage of a specific ADAM17 substrate, such as ACE2.[1]

Materials:

- Conditioned medium and cell lysates (from Protocol 1)
- BCA Protein Assay Kit
- Laemmli sample buffer
- SDS-PAGE gels
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibody specific to the ADAM17 substrate (recognizing an epitope in the ectodomain)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate and imaging system

Procedure:

- Protein Quantification:
 - Thaw cell lysates on ice. Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[16]
- Sample Preparation:

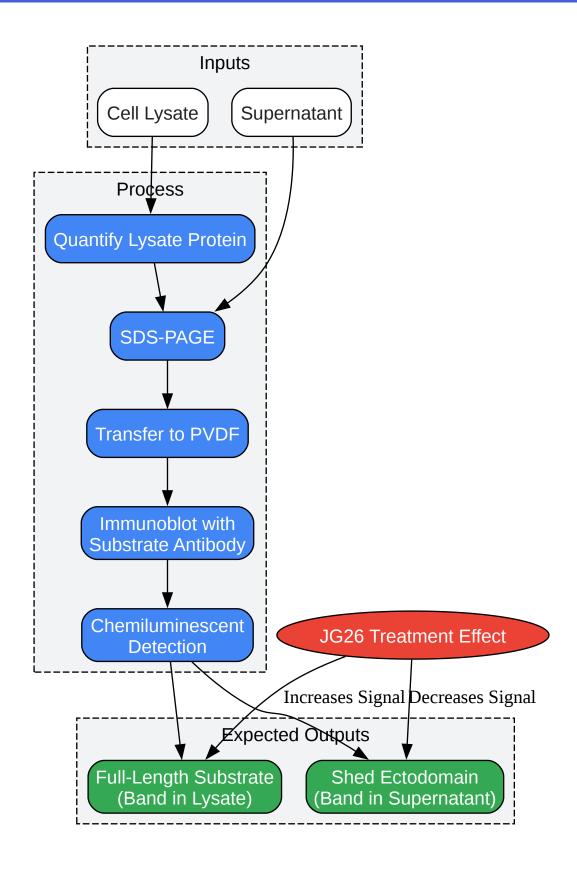


- For cell lysates, mix a normalized amount of protein (e.g., 20-30 μg) with Laemmli buffer and boil for 5-10 minutes.
- For conditioned medium, concentrate the supernatant if necessary. Mix a defined volume
 of the medium with Laemmli buffer and boil.

SDS-PAGE and Transfer:

- Load the prepared samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
- Transfer the separated proteins to a PVDF membrane.[16]
- Immunoblotting:
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
 - Wash the membrane three times with TBST.
 - Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane again three times with TBST.
- Detection and Analysis:
 - Apply the chemiluminescent substrate and capture the signal using an imaging system.
 - Expected Outcome: In the cell lysate lanes, a band corresponding to the full-length substrate should be visible. In the supernatant lanes, a smaller band corresponding to the shed ectodomain should be detected. Treatment with JG26 is expected to decrease the intensity of the shed ectodomain band in the supernatant and potentially increase the intensity of the full-length protein band in the lysate compared to the vehicle control.





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Caption: Logic diagram for Western blot analysis of ADAM17 substrate shedding.



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